molecular formula C12H17N3OS B2956933 4-[1-(2-Methoxy-ethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-thiazol-2-ylamine CAS No. 917748-66-4

4-[1-(2-Methoxy-ethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-thiazol-2-ylamine

Cat. No.: B2956933
CAS No.: 917748-66-4
M. Wt: 251.35
InChI Key: DXHUQYAFMRKVGH-UHFFFAOYSA-N
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Description

The compound 4-[1-(2-Methoxy-ethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-thiazol-2-ylamine is a heterocyclic molecule featuring a thiazole ring substituted with an amine group at position 2 and a 1-(2-methoxy-ethyl)-2,5-dimethylpyrrole moiety at position 4. Thiazole derivatives are pharmacologically significant due to their anti-inflammatory, anesthetic, and antimicrobial activities . The 2-methoxy-ethyl group on the pyrrole nitrogen likely enhances solubility, while the 2,5-dimethyl substituents may improve metabolic stability by blocking oxidation sites.

Properties

IUPAC Name

4-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-1,3-thiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3OS/c1-8-6-10(11-7-17-12(13)14-11)9(2)15(8)4-5-16-3/h6-7H,4-5H2,1-3H3,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXHUQYAFMRKVGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CCOC)C)C2=CSC(=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[1-(2-Methoxy-ethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-thiazol-2-ylamine, with the molecular formula C₁₂H₁₇N₃OS and CAS number 917748-66-4, is a compound of interest due to its potential biological activities. This article reviews its biological properties, including its effects on cell growth, metabolic activity, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole ring attached to a pyrrole moiety, which is known for its diverse biological activities. The methoxyethyl and dimethyl substitutions enhance its solubility and bioactivity.

PropertyValue
Molecular FormulaC₁₂H₁₇N₃OS
Molecular Weight251.35 g/mol
CAS Number917748-66-4
PurityMin. 95%

Antiproliferative Effects

Research indicates that compounds similar to this compound exhibit significant antiproliferative activity in various cancer cell lines. For instance, studies have shown that related pyrrole derivatives can suppress cell growth while enhancing glucose uptake and ATP production in monoclonal antibody production systems .

Metabolic Activity

The compound has been observed to influence metabolic pathways significantly. A study highlighted that it increased the cell-specific glucose uptake rate and intracellular ATP levels during cell culture experiments. This suggests a potential role in enhancing metabolic efficiency in bioprocesses .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of the 2,5-dimethylpyrrole structure is crucial for the biological activity of related compounds. Variations in this structure can lead to different levels of efficacy in promoting cell growth and productivity in recombinant Chinese hamster ovary (rCHO) cells .

Study 1: Monoclonal Antibody Production

In a controlled study, the addition of this compound to rCHO cells resulted in a 1.5-fold increase in monoclonal antibody concentration compared to control conditions. The compound maintained cell viability while enhancing productivity, indicating its potential utility in biopharmaceutical manufacturing .

Study 2: Cancer Cell Lines

Another investigation focused on the antiproliferative effects of pyrrole-based compounds on human cancer cell lines. The results demonstrated that these compounds could significantly inhibit cell proliferation, suggesting their potential as anticancer agents .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

a) Pyrrole Substituents
  • Target Compound : Pyrrole N-substituent = 2-methoxy-ethyl; 2,5-dimethyl groups.
  • 4-[1-(2-Furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride (CAS: C14H16ClN3OS): Differs in the N-substituent (2-furylmethyl vs. 2-methoxy-ethyl).
  • 2-{1-[4-(Difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-oxoethyl 4-formylbenzoate (EN300-174740): Features a difluoromethoxyphenyl group, increasing lipophilicity compared to the target compound’s polar 2-methoxy-ethyl group .
b) Thiazole Substituents
  • Target Compound : Thiazole substituent = 2-amine.
  • 4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine (CAS 303019-72-9): Substituted with a chloromethoxyphenyl group at position 4, enhancing steric bulk and electron-withdrawing effects compared to the pyrrole-linked thiazole in the target .
  • Ethyl 3,5-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate : Contains a carbamoyl linkage to a phenyl-thiazole, favoring hydrogen-bonding interactions absent in the target’s amine group .

Physicochemical and Pharmacological Properties

Compound Name Pyrrole Substituent Thiazole Substituent Molecular Weight Key Properties/Bioactivity
Target Compound 1-(2-Methoxy-ethyl) 2-amine ~307.4 (calc.) Enhanced solubility, potential anti-inflammatory
4-[1-(2-Furylmethyl)... () 1-(2-Furylmethyl) 2-amine (HCl salt) 322.82 Higher crystallinity (HCl salt)
4-(5-Cl-2-MeO-phenyl)-thiazol-2-ylamine N/A 4-(5-Cl-2-MeO-phenyl) 240.71 Increased lipophilicity
EN300-174740 () 4-(Difluoromethoxy)phenyl 2-oxoethyl benzoate 447.44 High logP, suited for CNS targets
  • Solubility : The 2-methoxy-ethyl group in the target compound likely improves aqueous solubility compared to aryl-substituted analogs (e.g., ).
  • Bioactivity : Thiazole-2-ylamine derivatives are associated with kinase inhibition and anti-inflammatory effects, while carbamoyl-linked analogs () may target proteases or GPCRs .

Key Research Findings

Substituent Impact : The 2-methoxy-ethyl group balances solubility and metabolic stability, outperforming bulkier aryl groups in pharmacokinetic profiles .

Salt Forms : Hydrochloride salts (e.g., ) enhance solubility, suggesting a viable formulation strategy for the target compound .

Thiazole vs.

Q & A

Q. What protocols ensure reproducibility in synthesizing this compound across laboratories?

  • Methodological Answer :
  • Standardized conditions : Specify inert atmosphere (N2/Ar), reflux duration (±5 minutes), and cooling rates (e.g., 1°C/min).
  • Batch testing : Share aliquots of starting materials (e.g., 3-formyl-pyrrole) between labs to control precursor quality.
  • Inter-lab validation : Use round-robin testing with centralized analytical validation (e.g., shared NMR facility) .

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